Tetradecyl benzoate

Catalog No.
S1891898
CAS No.
70682-72-3
M.F
C21H34O2
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecyl benzoate

CAS Number

70682-72-3

Product Name

Tetradecyl benzoate

IUPAC Name

tetradecyl benzoate

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-23-21(22)20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3

InChI Key

YQOBYINWABKLFC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1

Potential Uses in Material Science

Alkyl benzoates, including potentially Tetradecyl benzoate, have been investigated for their potential applications in material science due to their amphiphilic nature. This means they have both a hydrophobic (water-fearing) and a hydrophilic (water-loving) end, allowing them to interact with both water and organic substances. Some research suggests they might be useful in areas like:

  • Liquid crystal formation: Certain alkyl benzoates can form liquid crystals, which are materials that exhibit properties between those of solids and liquids. These materials have potential applications in displays and other optoelectronic devices [].

Bioactivity Studies

  • Antimicrobial properties: Some studies have shown that some alkyl benzoates exhibit antimicrobial activity against certain bacteria and fungi [].

Tetradecyl benzoate has the chemical formula C21H34O2 and a molecular weight of approximately 318.49 g/mol. This compound appears as a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents and has low solubility in water, making it suitable for use in formulations requiring oil-based components .

  • Penetration into lipid bilayers due to the long alkyl chain.
  • Potential weak interaction with biological molecules through the aromatic ring.

  • Hydrolysis: In the presence of water and an acid or base, tetradecyl benzoate can be hydrolyzed back into tetradecanol and benzoic acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can be utilized to synthesize other esters.
  • Saponification: In alkaline conditions, it can be converted into its corresponding alcohol and salt of benzoic acid .

Recent studies have indicated that certain derivatives of tetradecyl benzoate may enhance biological activities, such as promoting neurite outgrowth in neuronal cell lines. Specifically, tetradecyl 2,3-dihydroxybenzoate has shown potential neuroprotective effects, suggesting that modifications of this compound could lead to therapeutic applications in neurodegenerative diseases .

Tetradecyl benzoate can be synthesized through various methods:

  • Esterification Reaction: The most common method involves the reaction of tetradecanol with benzoic acid in the presence of a catalyst (such as sulfuric acid) under reflux conditions.
  • Transesterification: This method can also be employed using different alcohols to form various alkyl benzoates.
  • Photochemical Methods: Recent advances have introduced photochemical strategies that utilize light to facilitate the synthesis of esters like tetradecyl benzoate .

Tetradecyl benzoate finds applications in several industries:

  • Cosmetics: Used as an emollient and skin-conditioning agent due to its moisturizing properties.
  • Pharmaceuticals: Serves as a solvent or carrier for active ingredients in drug formulations.
  • Industrial Uses: Employed as a lubricant and plasticizer in various manufacturing processes .

Research has explored the interaction of tetradecyl benzoate with other compounds, particularly in drug formulation contexts. For instance, studies have examined how tetradecyl benzoate interacts with ionic drugs, affecting their solubility and bioavailability. These interactions are crucial for optimizing drug delivery systems and enhancing therapeutic efficacy .

Tetradecyl benzoate shares structural similarities with other alkyl esters. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Dodecyl benzoateC18H30O2Shorter carbon chain; used mainly in cosmetics.
Hexadecyl benzoateC22H36O2Longer carbon chain; provides different viscosity.
Octadecyl benzoateC24H38O2Higher molecular weight; used in high-performance lubricants.

Uniqueness of Tetradecyl Benzoate:
Tetradecyl benzoate's unique carbon chain length allows for a balance between fluidity and viscosity, making it particularly useful in formulations that require both stability and ease of application. Its specific properties make it suitable for applications where both moisturizing effects and compatibility with other ingredients are essential.

XLogP3

9

UNII

76OEO03Y04

Other CAS

70682-72-3

Wikipedia

Tetradecyl benzoate

General Manufacturing Information

1-Tetradecanol, 1-benzoate: ACTIVE

Dates

Modify: 2023-08-16

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